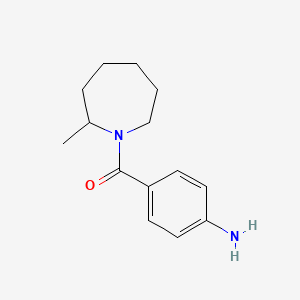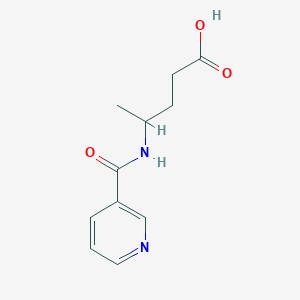
2-methyl-N-(3-phenoxypropyl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(3-phenoxypropyl)oxan-4-amine, also known as MPX, is a synthetic compound that belongs to the class of oxanamines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety, mood, and seizure activity. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmitter GABA. This increase in GABA activity is believed to be responsible for the anticonvulsant, anxiolytic, and antidepressant properties of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.
Biochemical and Physiological Effects:
2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity, anxiety, and depression. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its high potency and selectivity for GABA receptors. This makes it an ideal compound for studying the GABAergic system in the brain. However, one of the limitations of using 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine. One potential direction is the development of new analogs of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in animal models of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine in combination with other drugs for the treatment of neurological disorders is an area of future research.
合成法
The synthesis of 2-methyl-N-(3-phenoxypropyl)oxan-4-amine involves the reaction of 3-phenoxypropylamine with 2-methyltetrahydrofuran-4-one in the presence of a catalyst. This reaction yields 2-methyl-N-(3-phenoxypropyl)oxan-4-amine as a white crystalline solid with a high yield.
科学的研究の応用
2-methyl-N-(3-phenoxypropyl)oxan-4-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
2-methyl-N-(3-phenoxypropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-12-14(8-11-17-13)16-9-5-10-18-15-6-3-2-4-7-15/h2-4,6-7,13-14,16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVAFGXUPNSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-phenoxypropyl)oxan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)


![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)